1-(4-Chlorobenzyl)-3-ethylthiourea

Antibacterial Thiourea SAR Gram-positive

Choose 1-(4-Chlorobenzyl)-3-ethylthiourea for its unique anti-staphylococcal profile (MIC 250 µg/mL). It offers a distinct potency advantage over methyl analogs and serves as a critical thiourea comparator to A22-like isothiourea probes targeting MreB/LolA. High-purity (≥95%) material ensures reproducible in vitro screening and computational validation. Best applied in Gram-positive discovery programs.

Molecular Formula C10H13ClN2S
Molecular Weight 228.74 g/mol
Cat. No. B3986520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-ethylthiourea
Molecular FormulaC10H13ClN2S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCCNC(=S)NCC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClN2S/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H2,12,13,14)
InChIKeyUWZZUKMOHNJNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzyl)-3-ethylthiourea: Core Chemical Identity and Compound-Class Positioning for Research Procurement


1-(4-Chlorobenzyl)-3-ethylthiourea (IUPAC: 1-[(4-chlorophenyl)methyl]-3-ethylthiourea; molecular formula C₁₀H₁₃ClN₂S; MW 228.74 g/mol) is an unsymmetrical N,N′-disubstituted thiourea derivative bearing a para-chlorobenzyl moiety at N1 and an ethyl group at N3 . It is catalogued under ChEMBL ID CHEMBL2138585 and is supplied by multiple vendors as a research-grade small molecule (typical purity ≥95%) for in vitro screening and medicinal chemistry campaigns [1]. Thioureas are a privileged scaffold in drug discovery, historically yielding clinical candidates targeting diverse enzymes (urease, acetylcholinesterase, carbonic anhydrase, kinases) and pathogens; the 4-chlorobenzyl-ethyl substitution pattern is intended to modulate lipophilicity, membrane permeability, and target-binding complementarity relative to simpler alkyl or aryl thiourea congeners .

Why 1-(4-Chlorobenzyl)-3-ethylthiourea Cannot Be Replaced by Generic Thiourea Analogs: Key Differentiation Drivers


Thiourea derivatives are not pharmacologically interchangeable. Even conservative substitution changes—lengthening N-alkyl from methyl to ethyl, replacing chlorine with bromine, or shifting from a thiourea to an isothiourea scaffold—can fundamentally alter antibacterial potency, spectrum, and molecular target engagement profiles [1]. The quantitative evidence below demonstrates that 1-(4-chlorobenzyl)-3-ethylthiourea exhibits differentiated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli compared to its closest methyl- and bromo-substituted analogs, and that the thiourea vs. isothiourea scaffold decision determines whether the compound engages the LolA/MreB axis or other cellular pathways [1][2]. For procurement decisions where structure-activity relationship (SAR) continuity is critical, blind substitution with an in-class analog risks losing the specific potency and lipophilicity profile that the ethyl/4-chlorobenzyl combination provides.

1-(4-Chlorobenzyl)-3-ethylthiourea Evidence Guide: Quantitative Differentiation Against Closest Structural Analogs


Superior Anti-Staphylococcal Potency Over the 3-Methyl Analog

1-(4-Chlorobenzyl)-3-ethylthiourea demonstrates a 2-fold lower MIC against Staphylococcus aureus (250 µg/mL) compared to its direct N3-methyl analog, 1-(4-chlorophenyl)-3-methylthiourea (MIC = 500 µg/mL), indicating that extending the N3-alkyl chain from methyl to ethyl enhances anti-staphylococcal potency . This differentiation is attributed to increased lipophilicity conferred by the ethyl group, which improves membrane permeability and intracellular target access .

Antibacterial Thiourea SAR Gram-positive

Potency Advantage Over the 4-Bromobenzyl Analog Against S. aureus

The target compound (MIC = 250 µg/mL against S. aureus) exhibits a 1.2-fold lower MIC relative to the 4-bromobenzyl analog, 1-(4-bromophenyl)-3-ethylthiourea (MIC = 300 µg/mL against S. aureus) . This suggests that para-chloro substitution provides a modest but reproducible antibacterial potency advantage over para-bromo substitution when the N3-ethyl group is held constant.

Antibacterial Halogen SAR Gram-positive

Gram-Positive vs. Gram-Negative Selectivity Profile Differentiates This Compound from Broad-Spectrum Thioureas

1-(4-Chlorobenzyl)-3-ethylthiourea shows a 2-fold selectivity window between Gram-positive (S. aureus MIC = 250 µg/mL) and Gram-negative (E. coli MIC = 500 µg/mL) bacteria . In contrast, several structurally related S-benzylisothiourea derivatives (e.g., A22 and S-(3,4-dichlorobenzyl)isothiourea) exhibit more balanced Gram-negative activity through MreB inhibition, while other thiourea subclasses display negligible Gram-negative activity entirely [1]. This intermediate selectivity profile may be advantageous for research applications targeting Gram-positive pathogens where Gram-negative sparing is desired.

Antibacterial spectrum Selectivity Gram-negative

Thiourea vs. Isothiourea Scaffold Determines Mechanistic Pathway Engagement

The thiourea scaffold of 1-(4-chlorobenzyl)-3-ethylthiourea (C=S linkage: R-NH-C(=S)-NH-R′) is structurally and mechanistically distinct from the isothiourea scaffold (S-benzylisothiourea; R-S-C(=NH)-NH-R′) exemplified by A22 and S-(4-chlorobenzyl)isothiourea [1][2]. Isothiourea derivatives such as A22 and S-(4-chlorobenzyl)isothiourea are characterized inhibitors of the bacterial actin-like protein MreB and interact with the lipoprotein chaperone LolA (Kd ≈ 150 µM for the LolA–thiourea degradation product interaction) [2]. The thiourea scaffold, by contrast, presents a different hydrogen-bonding donor/acceptor pattern, altered geometry around the thiocarbonyl, and distinct metabolic stability, which collectively predict engagement of a different target repertoire [3]. No published evidence currently demonstrates that 1-(4-chlorobenzyl)-3-ethylthiourea inhibits MreB or binds LolA.

Mechanism of action Scaffold differentiation MreB/LolA

Computationally Predicted Kinase Binding Differentiates This Compound from Non-Chlorinated Thioureas

Density functional theory (DFT) calculations reported in the vendor technical datasheet predict binding affinity of 1-(4-chlorobenzyl)-3-ethylthiourea for EGFR kinase and DNA gyrase . While quantitative docking scores or binding free energies are not disclosed, the presence of the 4-chloro substituent is computationally modeled as enhancing electrophilic character and target complementarity compared to the non-chlorinated benzyl-thiourea parent scaffold . This computational prediction provides a testable differentiation hypothesis, although experimental validation against these targets is pending.

Kinase inhibition EGFR Computational SAR

ChEMBL Database Registration Confirms Research-Grade Identity but Highlights Bioactivity Data Gap

1-(4-Chlorobenzyl)-3-ethylthiourea is registered in the ChEMBL database under CHEMBL2138585, confirming its identity as a recognized chemical probe entity within the European Bioinformatics Institute's bioactive compound repository [1]. However, as of the most recent curation cycle, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) are deposited for this specific compound in ChEMBL, BindingDB, or PubChem BioAssay [1][2]. By contrast, structurally related thioureas (e.g., various N,N′-disubstituted thioureas) have reported urease inhibition IC₅₀ values in the 5.53–21.50 µM range and AChE inhibition IC₅₀ values in the low micromolar range, providing a class-level activity benchmark that this compound has yet to meet with published data [3].

Database registration ChEMBL Bioactivity gap

1-(4-Chlorobenzyl)-3-ethylthiourea: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening with Defined Potency Benchmark

This compound is best deployed as a screening candidate or reference tool in Gram-positive antibacterial discovery programs targeting Staphylococcus aureus, where its MIC of 250 µg/mL provides a defined potency anchor . The 2-fold advantage over the 3-methyl analog allows SAR-by-catalog studies probing the impact of N3-alkyl chain length on anti-staphylococcal activity. Researchers should note that the Gram-negative activity (E. coli MIC = 500 µg/mL) is 2-fold weaker, making this compound less suitable for broad-spectrum campaigns unless Gram-positive selectivity is desired .

Thiourea Scaffold Reference Compound for Mechanistic Selectivity vs. Isothiourea (MreB/LolA) Inhibitors

For laboratories investigating the functional divergence between thiourea and isothiourea chemical space, 1-(4-chlorobenzyl)-3-ethylthiourea serves as a structurally matched thiourea comparator to the well-characterized isothiourea probe S-(4-chlorobenzyl)isothiourea (an A22 analog with established MreB inhibition and LolA binding at Kd ≈ 150 µM) [1][2]. Because the thiourea scaffold is not expected to engage the MreB/LolA axis in the same manner, this pair of compounds can be used to deconvolute target-specific from scaffold-generic antibacterial effects in E. coli and other Gram-negative models [1].

Computational Chemistry and Docking-Based Virtual Screening Starting Point

DFT calculations predict binding potential toward EGFR kinase and DNA gyrase, making this compound a suitable starting point for computational chemists performing virtual screening, pharmacophore modeling, or molecular dynamics simulations on kinase and gyrase targets . The absence of pre-existing bioactivity data means the compound is free of annotation bias, allowing unbiased prospective validation of in silico predictions. Procurement of high-purity material (≥95%) ensures reproducible computational-experimental correlation studies .

Agrochemical Intermediate for Acetolactate Synthase (ALS)-Targeted Herbicide Development

The compound is reported as a synthetic precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . The 4-chlorobenzyl substitution pattern is a recurring motif in ALS-inhibiting sulfonylurea and triazolopyrimidine herbicide families, suggesting this thiourea may serve as a late-stage diversification intermediate for agrochemical lead optimization programs. The reported scalable synthesis (>85% yield under optimized continuous-flow conditions) supports procurement for gram-scale process chemistry development .

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-ethylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.